Cas no 1805093-80-4 (5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide)
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide
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- Inchi: 1S/C7H6BrF3N2O3S/c8-3-1-5(16-7(9,10)11)4(12)2-6(3)17(13,14)15/h1-2H,12H2,(H2,13,14,15)
- InChI Key: IJRWKZWMLNQHAR-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1S(N)(=O)=O)N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 370
- XLogP3: 1.7
- Topological Polar Surface Area: 104
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003879-250mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
| Alichem | A013003879-500mg |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 500mg |
847.60 USD | 2021-07-04 | |
| Alichem | A013003879-1g |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide |
1805093-80-4 | 97% | 1g |
1,504.90 USD | 2021-07-04 |
5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide
Recent Advances in the Study of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1805093-80-4)
The compound 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1805093-80-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a sulfonamide derivative, a class of molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethoxy group and bromine atom in the structure of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide is believed to enhance its bioactivity and metabolic stability, making it a promising candidate for further investigation.
In a study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide through a multi-step process involving bromination and sulfonylation reactions. The study reported a high yield and purity of the final product, which was subsequently tested for its inhibitory effects on various enzymatic targets. Preliminary results indicated significant activity against carbonic anhydrase isoforms, suggesting potential applications in the treatment of glaucoma and other conditions related to abnormal enzyme activity.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, focused on the compound's interaction with bacterial enzymes. The study demonstrated that 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide exhibits potent inhibitory effects against dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of pathogenic bacteria. These findings underscore the compound's potential as a novel antibacterial agent, particularly in the face of rising antibiotic resistance.
Further research has explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. A study in the European Journal of Pharmaceutical Sciences reported that 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide displays favorable oral bioavailability and tissue penetration, with minimal toxicity observed in preclinical models. These characteristics enhance its attractiveness as a drug candidate for further development.
In addition to its therapeutic potential, recent computational studies have utilized molecular docking and dynamics simulations to predict the binding modes of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide with various biological targets. These in silico approaches have provided valuable insights into the compound's mechanism of action and have guided the design of analogs with improved potency and selectivity.
Despite these promising findings, challenges remain in the development of 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide as a therapeutic agent. Issues such as scalability of synthesis, optimization of dosing regimens, and comprehensive toxicity profiling need to be addressed in future studies. Nonetheless, the compound's unique chemical structure and demonstrated bioactivity position it as a valuable subject for ongoing research in the chemical biology and pharmaceutical fields.
In conclusion, the latest research on 5-Amino-2-bromo-4-(trifluoromethoxy)benzenesulfonamide (CAS: 1805093-80-4) highlights its potential as a versatile scaffold for drug development. Continued investigation into its biological activities, mechanism of action, and pharmacokinetic properties will be essential to fully realize its therapeutic applications. This compound represents an exciting avenue for innovation in the treatment of various diseases, and its progress will be closely monitored by the scientific community.
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